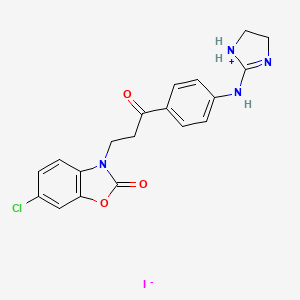
6-Chloro-3-(2-(p-(2-imidazolin-2-ylamino)benzoyl)ethyl)-2-benzoxazolinone hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(2-(p-(2-imidazolin-2-ylamino)benzoyl)ethyl)-2-benzoxazolinone hydriodide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazolinone core, a chloro substituent, and an imidazolinylamino group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2-(p-(2-imidazolin-2-ylamino)benzoyl)ethyl)-2-benzoxazolinone hydriodide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazolinone Core: The benzoxazolinone core can be synthesized by the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Chloro Substituent: The chloro substituent can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Imidazolinylamino Group: The imidazolinylamino group can be attached through a nucleophilic substitution reaction, where an appropriate imidazoline derivative reacts with the benzoyl chloride intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(2-(p-(2-imidazolin-2-ylamino)benzoyl)ethyl)-2-benzoxazolinone hydriodide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolinylamino group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the benzoxazolinone core or the imidazolinylamino group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium thiolate, dimethyl sulfoxide, and methanol.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced benzoxazolinone or imidazoline derivatives.
Substitution: Formation of substituted benzoxazolinone derivatives with various nucleophiles.
Scientific Research Applications
6-Chloro-3-(2-(p-(2-imidazolin-2-ylamino)benzoyl)ethyl)-2-benzoxazolinone hydriodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2-(p-(2-imidazolin-2-ylamino)benzoyl)ethyl)-2-benzoxazolinone hydriodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The imidazolinylamino group is particularly important for its binding affinity and specificity, while the benzoxazolinone core contributes to the overall stability and reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
2-(Imidazolin-2-yl)-3-pyridinecarboxylic acid: Known for its herbicidal properties.
2-(Imidazolin-2-yl)-3-quinolinecarboxylic acid: Also used as a herbicide.
4-Chloro-2-(imidazolin-2-yl)isoindoline hydrochloride: Another compound with similar structural features.
Uniqueness
6-Chloro-3-(2-(p-(2-imidazolin-2-ylamino)benzoyl)ethyl)-2-benzoxazolinone hydriodide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
100037-07-8 |
|---|---|
Molecular Formula |
C19H18ClIN4O3 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
6-chloro-3-[3-[4-(4,5-dihydro-1H-imidazol-1-ium-2-ylamino)phenyl]-3-oxopropyl]-1,3-benzoxazol-2-one;iodide |
InChI |
InChI=1S/C19H17ClN4O3.HI/c20-13-3-6-15-17(11-13)27-19(26)24(15)10-7-16(25)12-1-4-14(5-2-12)23-18-21-8-9-22-18;/h1-6,11H,7-10H2,(H2,21,22,23);1H |
InChI Key |
BRPYBKGMBVXUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C([NH2+]1)NC2=CC=C(C=C2)C(=O)CCN3C4=C(C=C(C=C4)Cl)OC3=O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


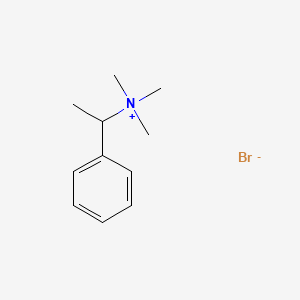
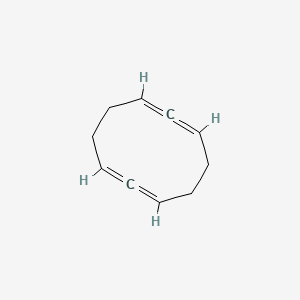
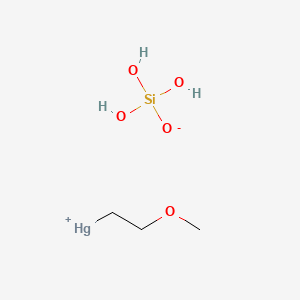
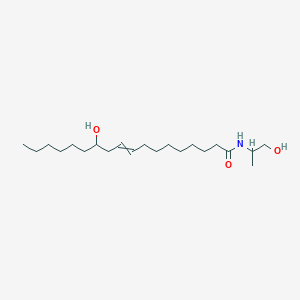
![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)
![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)
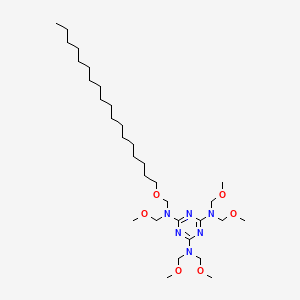
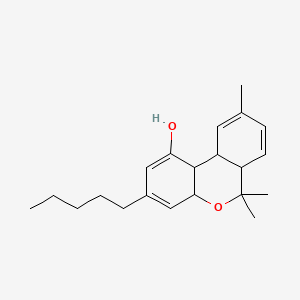

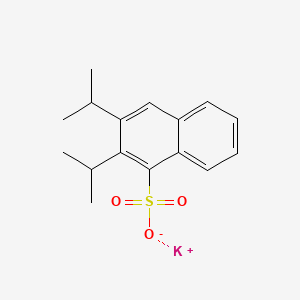
![8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B13745440.png)
![3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL](/img/structure/B13745441.png)
![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
